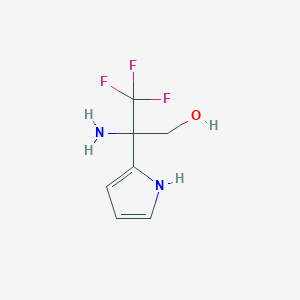
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol" is a fluorinated organic molecule that incorporates both amino and hydroxyl functional groups, as well as a pyrrole ring structure. This compound is of interest due to the unique properties imparted by the trifluoromethyl group, which can influence the molecule's reactivity and interaction with other chemical species.
Synthesis Analysis
The synthesis of related fluorinated pyrrole derivatives has been explored in several studies. For instance, a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions of trifluoromethylated precursors with amines has been reported, which is noted for its simplicity and high yields . Additionally, the synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols from 1,2-diaza-1,3-butadienes and trifluoromethylated β-dicarbonyl compounds has been described, leading to various fluorinated heterocycles .
Molecular Structure Analysis
The molecular structure of fluorinated compounds similar to the target molecule has been studied using X-ray diffraction analysis. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, providing insights into the structural aspects of such molecules . Furthermore, the molecular and crystal structures of related fluorinated enaminoketones and their complexes have been elucidated, which can help understand the structural characteristics of the target compound .
Chemical Reactions Analysis
The reactivity of fluorinated pyrrole derivatives has been investigated in various contexts. The trifluoroacetylation at the β position of the pyrrole ring has been observed under certain conditions, indicating the potential for electrophilic substitution reactions influenced by the amino group . Moreover, the regiochemistry of reactions between amines and trifluoromethyl-β-diketones has been studied, revealing the influence of Bronsted and Lewis acids on the reaction outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrrole derivatives are significantly affected by the presence of the trifluoromethyl group. This group can increase the electrophilicity of adjacent carbonyl groups and decrease the basicity of hydroxyl groups, as seen in the formation of CF3 amino alcohols . The stability and reactivity of these compounds are also influenced by their ability to form complexes with other molecules, as demonstrated by the preparation and structural analysis of complexes with dioxane and pyridine .
Scientific Research Applications
Synthesis and Complex Formation
A study by Keypour et al. (2015) focused on the synthesis of unsymmetrical N-capped tripodal amines, including variants with pyrrol and trifluoro functionalities, for the formation of Cu(II) complexes. These compounds were utilized in one-pot condensation reactions, leading to the creation of mononuclear and dinuclear complexes. Theoretical studies indicated the weak coordination ability of certain substituents, affecting the complex's structure Keypour, H., et al. (2015).
Anion Recognition
Maeda and Ito (2006) reported on a BF2 complex of a fluorinated dipyrrolyldiketone as an efficient receptor for acetate anions. This receptor's binding affinity was significantly higher for acetate anions compared to other anions, highlighting its potential in selective anion recognition applications Maeda, H., & Ito, Y. (2006).
Structural Analysis
Nitek et al. (2020) presented the conformational analyses of derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, providing insights into their structural behavior in different environments. This research contributes to understanding the molecular conformations and interactions of similar compounds Nitek, W., et al. (2020).
Catalysis
Chini et al. (1994) explored the use of lanthanide(III) trifluoromethanesulfonates as catalysts for the aminolysis of 1,2-epoxides, leading to the efficient production of β-amino alcohols. This study underscores the catalysts' extraordinary efficiency and selectivity in synthesizing key intermediates Chini, M., et al. (1994).
Chemical Reactivity
Almerico et al. (1995) investigated the reaction of amino-substituted heterocycles, including pyrrole, with different electrophiles, demonstrating that these compounds do not react as enamines but follow the reactivity typical of aromatic amines Almerico, A., et al. (1995).
properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(11,4-13)5-2-1-3-12-5/h1-3,12-13H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAIOYUCXSUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(CO)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

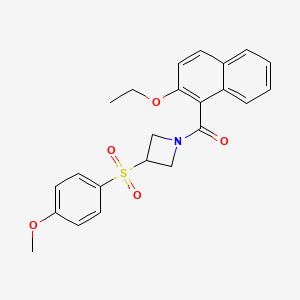
![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)

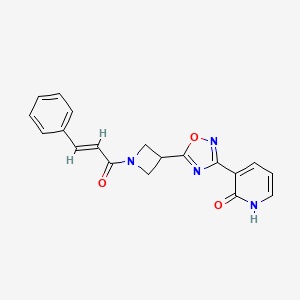
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
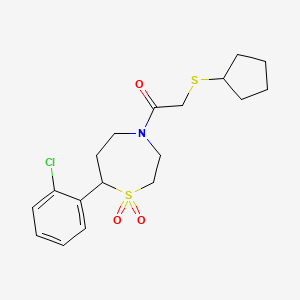
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
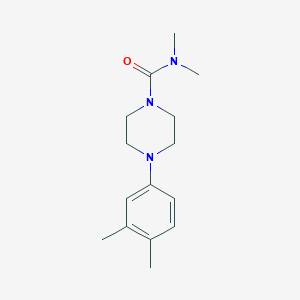
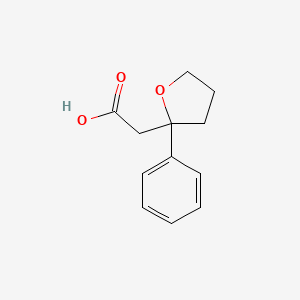
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)